molecular formula C12H15NO4 B115222 ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate CAS No. 149520-08-1

ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate

Cat. No.: B115222
CAS No.: 149520-08-1
M. Wt: 237.25 g/mol
InChI Key: CUMDNQXYGSSDHW-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate is a compound that features a benzodioxole ring, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate typically involves the following steps:

    Starting Material: The synthesis begins with 1,3-benzodioxole, which undergoes a series of reactions to introduce the amino and ester functionalities.

    Esterification: The ester group is introduced via esterification reactions, often using ethyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be employed to replace the amino group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and can be used in various organic reactions.

    Biology: The compound’s structural motif is found in many biologically active molecules, making it a valuable tool in the study of biochemical pathways and mechanisms.

    Medicine: Due to its potential pharmacological properties, it is investigated for use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals, contributing to the development of new materials and products.

Mechanism of Action

The mechanism of action of ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The amino group can form hydrogen bonds and ionic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole ring and has similar pharmacological properties.

    1-(1,3-benzodioxol-5-yl)-2-methylpropanal: Another compound with a benzodioxole ring, used in fragrance and flavor industries.

Uniqueness

Ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester and amino functionalities allow for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-2-15-12(14)6-9(13)8-3-4-10-11(5-8)17-7-16-10/h3-5,9H,2,6-7,13H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMDNQXYGSSDHW-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC2=C(C=C1)OCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](C1=CC2=C(C=C1)OCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401238678
Record name Ethyl (βR)-β-amino-1,3-benzodioxole-5-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149520-08-1
Record name Ethyl (βR)-β-amino-1,3-benzodioxole-5-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149520-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (βR)-β-amino-1,3-benzodioxole-5-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.